![molecular formula C9H14O2 B1492324 (1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol CAS No. 2166287-73-4](/img/structure/B1492324.png)
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Overview
Description
(1S,2R)-2-(2-Methoxyethynyl)cyclohexan-1-ol, also known as MEC, is an organic compound that has recently gained attention for its potential use in scientific research applications. MEC is a cyclic ether and is a colorless liquid at room temperature. It is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Organophosphorus Compounds
Studies on organophosphorus compounds have demonstrated reactions of ketones with specific reagents to form new compounds, highlighting methods that could be relevant for manipulating structures similar to "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" (Scheibye et al., 1982).
Palladium-catalyzed Synthesis
Research on the palladium-catalyzed synthesis of tetrahydrofurans from 4-yn-1-ols suggests a pathway that could potentially be applied to derivatives of cyclohexan-1-ol for the synthesis of cyclic compounds with various functional groups (Gabriele et al., 2000).
Structural Interconversion
Investigations into the pH-dependent structural interconversion of cyclohexan-1-one derivatives reveal insights into how environmental conditions can affect the structure and reactivity of cyclohexan-1-ol derivatives, offering potential applications in sensor technology or in the study of reaction mechanisms (Pană et al., 2017).
Hydrodeoxygenation of Lignin-derived Phenols
The selective hydrodeoxygenation of lignin-derived phenols to alkyl cyclohexanols over a Ru-solid base bifunctional catalyst points to applications in converting biomass into valuable chemical intermediates. This research may guide the development of catalysts for the efficient transformation of compounds like "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" into industrially relevant materials (Xu et al., 2016).
Molecular Recognition
The use of optically pure cyclohexan-1-ol derivatives for molecular recognition via NMR and fluorescence spectroscopy showcases the potential for these compounds in analytical chemistry, particularly in the enantiomeric discrimination of molecules, which could extend to the study and separation of enantiomers of "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" (Khanvilkar & Bedekar, 2018).
properties
IUPAC Name |
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8-10H,2-5H2,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHLQHDEWIKFEY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC#CC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC#C[C@H]1CCCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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